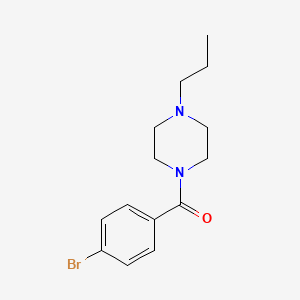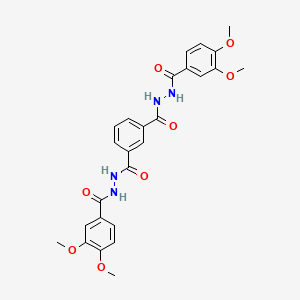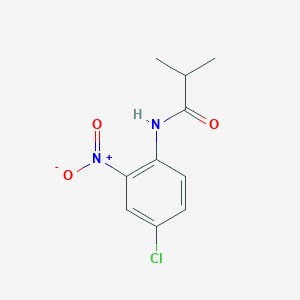![molecular formula C18H30N2O2 B4980031 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide), commonly known as TCD-DMA, is a cyclic diamide compound that has gained significant attention in scientific research. It is a versatile compound that has been synthesized using various methods and has been studied for its potential applications in different fields.
Aplicaciones Científicas De Investigación
TCD-DMA has been studied for its potential applications in different fields, including organic synthesis, catalysis, and polymer science. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of polymers. TCD-DMA has also been studied for its potential applications in drug delivery systems, where it can act as a carrier for hydrophobic drugs.
Mecanismo De Acción
The mechanism of action of TCD-DMA is not fully understood, but it is believed to be related to its ability to form inclusion complexes with different molecules. The cyclic structure of TCD-DMA allows it to encapsulate different guest molecules, leading to the formation of inclusion complexes. These complexes can have different properties, such as increased solubility, stability, and bioavailability.
Biochemical and Physiological Effects
TCD-DMA has been studied for its biochemical and physiological effects, including its toxicity and biocompatibility. Studies have shown that TCD-DMA has low toxicity and is biocompatible, making it a promising candidate for different biomedical applications. TCD-DMA has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. It can be used as a building block in the synthesis of different compounds and as a ligand in metal-catalyzed reactions. However, TCD-DMA has some limitations, including its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on TCD-DMA, including its potential applications in drug delivery systems, catalysis, and polymer science. Studies could focus on the optimization of the synthesis method to improve the yield and reduce the cost of TCD-DMA. Research could also explore the formation of inclusion complexes with different guest molecules and their properties. Furthermore, studies could investigate the biocompatibility and toxicity of TCD-DMA in different biological systems.
Conclusion
In conclusion, TCD-DMA is a cyclic diamide compound that has gained significant attention in scientific research. It has been synthesized using different methods and has been studied for its potential applications in different fields. TCD-DMA has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. However, more research is needed to fully understand its properties and potential applications. Future research could focus on the optimization of the synthesis method, the formation of inclusion complexes with different guest molecules, and the biocompatibility and toxicity of TCD-DMA in different biological systems.
Métodos De Síntesis
TCD-DMA can be synthesized using different methods, including the reaction of TCD with DMA in the presence of a catalyst, such as boron trifluoride etherate. The reaction leads to the formation of TCD-DMA with a yield of up to 80%. Other methods involve the use of different solvents, such as N-methylpyrrolidone and dimethylformamide, and different catalysts, such as zinc chloride and titanium tetrachloride.
Propiedades
IUPAC Name |
2-[3-[2-(dimethylamino)-2-oxoethyl]-1-adamantyl]-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c1-19(2)15(21)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(22)20(3)4/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPBZDBPCMFTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)
![(4-{(chloromethyl)[4-(dimethylamino)phenyl]phosphoryl}phenyl)dimethylamine](/img/structure/B4979975.png)
![4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4979983.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)

![1-[2-(4-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B4980012.png)
![5-methoxy-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B4980021.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B4980030.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4980048.png)

![4-[4-(4-pentylcyclohexyl)benzoyl]morpholine](/img/structure/B4980060.png)